molecular formula C17H15F2NO2 B2944623 3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide CAS No. 1351641-84-3

3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide

Cat. No.: B2944623
CAS No.: 1351641-84-3
M. Wt: 303.309
InChI Key: IECWWECREIDKEH-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core with difluoro substitutions at the 3 and 4 positions, and an indene moiety attached via a hydroxy group

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

A related compound was found to have clinical pharmacokinetics that supports the hypothesis that attenuating the rate of glucuronidation would improve exposure and reduce variability in patients .

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that the compound could have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the indene moiety. The indene can be synthesized through a series of reactions, including halogenation and subsequent substitution reactions. The final step involves the coupling of the indene moiety with the benzamide core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The choice of reagents and solvents is crucial to minimize by-products and enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxy and difluoro groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,4-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c18-14-6-5-12(9-15(14)19)16(21)20-10-17(22)8-7-11-3-1-2-4-13(11)17/h1-6,9,22H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECWWECREIDKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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